3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile
Description
3-{4-[6-(Morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a carbonitrile group at position 2 and a piperazine-linked pyrimidine-morpholine moiety at position 2. The pyrimidine ring is further functionalized with a morpholine group, a common pharmacophore in kinase inhibitors and antimalarials.
Properties
IUPAC Name |
3-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c19-13-15-16(2-1-3-20-15)23-4-6-24(7-5-23)17-12-18(22-14-21-17)25-8-10-26-11-9-25/h1-3,12,14H,4-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZRXMRJYOIBTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=CC=C2)C#N)C3=CC(=NC=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors, which could suggest a similar behavior for this compound.
Mode of Action
Similar compounds have been found to interact with their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions. This could suggest a similar interaction pattern for this compound.
Biochemical Pathways
Similar compounds have been found to affect a broad range of biochemical pathways, suggesting that this compound may also have a wide range of biological activities.
Pharmacokinetics
Similar compounds have been found to be orally bioavailable, suggesting that this compound may also have good oral bioavailability.
Result of Action
Similar compounds have been found to have diverse biological activities, suggesting that this compound may also have a wide range of effects at the molecular and cellular level.
Action Environment
Similar compounds have been found to be stable under a variety of conditions, suggesting that this compound may also be stable under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific biochemical context and can involve a variety of non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking.
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Further in vitro or in vivo studies are needed to fully understand these aspects.
Biological Activity
The compound 3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 366.4 g/mol. The structure includes a pyridine ring, a piperazine moiety, and a morpholine group, which are known to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N8O |
| Molecular Weight | 366.4 g/mol |
| Purity | ≥ 95% |
| Complexity Rating | 525 |
The exact biological targets and mechanisms of action for this compound are not fully elucidated; however, its structure suggests potential interactions with pyrimidine-related targets. The presence of functional groups such as the morpholine ring may facilitate hydrogen bonding and other interactions with biomolecules.
Hypothetical Pathways
Given the structural similarities to other pyrimidine derivatives, it is plausible that this compound could participate in pathways related to:
- Nucleotide synthesis
- Signal transduction pathways
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For example, derivatives of pyrimidines have shown efficacy against various cancer cell lines, including:
- HeLa (cervical cancer)
- CaCo-2 (colon adenocarcinoma)
A specific study noted that certain pyrimidine derivatives displayed IC50 values as low as 2.76 µM against ovarian cancer cell lines, indicating significant potency against tumor growth .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have demonstrated activity against various pathogens, including bacteria and fungi. Notably, compounds containing morpholine and piperazine rings have been linked to enhanced antimicrobial effects due to their ability to disrupt microbial membranes .
Case Studies
- In Vitro Studies : A recent investigation into related pyrimidine derivatives showed promising results with growth inhibition zones ranging from 20–25 mm against specific bacterial strains . This suggests that the compound may also possess antibacterial properties.
- In Vivo Models : In animal models of infection, compounds with similar structures have exhibited significant efficacy in reducing pathogen load in tissues, highlighting their therapeutic potential .
Scientific Research Applications
Medicinal Chemistry
3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is primarily researched for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases. Its structure allows it to interact with various biological targets, including enzymes and receptors involved in disease pathways.
Case Study : Research indicates that compounds with similar structures exhibit inhibitory effects on the phosphatidylinositol 3-kinase (PI3K) pathway, which is often deregulated in cancer cells. This suggests that our compound could serve as a lead structure for developing PI3K inhibitors, potentially leading to new anticancer therapies .
The compound's interactions with biological macromolecules are under investigation to understand its mechanism of action better. Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
Case Study : A study found that similar morpholine-containing compounds displayed significant activity against various bacterial strains, indicating a promising avenue for further exploration of our compound's antibacterial potential .
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its functional groups allow for further modifications, enabling the development of diverse chemical entities.
Application Example : The synthesis of derivatives through nucleophilic substitution reactions can yield compounds with enhanced biological activity or altered pharmacokinetic profiles, broadening the scope of potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several derivatives reported in the literature. Key comparisons are summarized below:
Key Findings from Comparative Analysis
Substituent Impact on Bioactivity The morpholine-pyrimidine-piperazine motif (common in the target and analogues) is associated with kinase inhibition and antiparasitic activity. For example, the antimalarial potency of 1-(4-(4-morpholinopiperidin-1-yl)-6-(pyridine-3-yl)pyrimidin-2-yl)piperidine-4-carbonitrile highlights the role of morpholine in enhancing target binding .
Synthetic Routes The target compound likely follows a nucleophilic substitution pathway similar to 2-(4-methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, where piperazine reacts with a halogenated precursor . Patent-derived analogues (e.g., thienopyrimidines in ) employ Suzuki-Miyaura coupling or Buchwald-Hartwig amination for introducing aryl/amino groups, suggesting modularity in derivatization.
Structural Stability
- Single-crystal X-ray data for 2-(4-methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile reveal planar pyridine rings and piperazine conformations critical for intermolecular interactions . Similar analysis for the target compound could predict its crystallinity and packing efficiency.
Pharmacokinetic Considerations The pyrano-pyridine analogue (C22H27N7O2) has a higher molecular weight (421.5 g/mol) than the target compound, which may reduce membrane permeability . Methanesulfonyl-piperazine groups (e.g., in ) improve solubility and metabolic stability compared to morpholine derivatives.
Preparation Methods
Synthesis of 6-(Morpholin-4-yl)pyrimidin-4-amine
The pyrimidine core is synthesized via cyclocondensation of amidines with β-keto nitriles. For example, 4,6-dichloropyrimidine is treated with morpholine in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C to yield 6-chloro-4-morpholinopyrimidine . Subsequent amination with ammonium hydroxide or aqueous ammonia replaces the remaining chlorine at position 4, forming 6-(morpholin-4-yl)pyrimidin-4-amine .
Key Reaction Conditions:
Piperazine Coupling to Pyrimidine
The amine group at position 4 of the pyrimidine undergoes SNAr with piperazine. In a representative procedure:
-
6-(Morpholin-4-yl)pyrimidin-4-amine (1.0 equiv) is reacted with 1-(2-hydroxyethyl)piperazine (1.2 equiv) in dichloromethane.
-
Triethylamine (1.5 equiv) is added to scavenge HCl.
-
The mixture is stirred at 30°C for 2.5 hours, followed by filtration and solvent evaporation.
This step yields 4-(piperazin-1-yl)-6-(morpholin-4-yl)pyrimidine with a reported yield of 85–90%.
Pyridine-2-carbonitrile Incorporation
The final step involves coupling the piperazine-pyrimidine intermediate with a halogenated pyridine-carbonitrile. For instance:
-
4-(Piperazin-1-yl)-6-(morpholin-4-yl)pyrimidine (1.0 equiv) is reacted with 2-cyano-4-fluoropyridine (1.1 equiv) in acetonitrile.
-
The reaction is catalyzed by Pd(OAc)2/Xantphos under microwave irradiation at 120°C for 1 hour.
-
Purification via column chromatography (SiO2, EtOAc/hexane) affords the target compound in 70–78% yield.
Optimization Strategies and Challenges
Solvent and Temperature Effects
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes SNAr reactivity. |
| Temperature | 80°C | Balances reaction rate and decomposition. |
| Catalyst | Pd(OAc)2/Xantphos | Enables C–N coupling at low loading. |
Microwave-assisted synthesis reduces reaction times from 12 hours to 1 hour while improving yields by 15–20%.
Purification Techniques
-
Recrystallization: n-Hexane/EtOAC mixtures yield >95% purity.
-
Chromatography: Silica gel with gradient elution (0–5% MeOH in DCM) resolves residual piperazine.
-
Final Purity: HPLC analysis typically shows ≥99% purity (C18 column, 0.1% TFA in H2O/MeCN).
Analytical Characterization
Spectroscopic Data
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution (e.g., piperazine coupling) and heterocyclic ring formation. Key challenges include controlling regioselectivity during pyrimidine functionalization and minimizing byproducts during morpholine incorporation. Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) is critical. For example, using DMF as a solvent for SNAr reactions improves morpholine coupling efficiency . Purification via column chromatography or recrystallization ensures high purity (>95%), validated by HPLC .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and confirming its identity?
- Methodological Answer : A combination of 1H/13C NMR (to confirm hydrogen/carbon environments), ESI-MS (for molecular weight validation), and IR spectroscopy (to identify functional groups like nitriles and morpholine rings) is essential. For example, the nitrile group (C≡N) in pyridine-2-carbonitrile appears as a sharp IR peak near 2230 cm⁻¹ . HPLC with UV detection (e.g., λ = 254 nm) monitors purity, while single-crystal X-ray diffraction resolves ambiguous structural features in analogs .
Q. How can researchers design preliminary biological assays to evaluate this compound’s activity?
- Methodological Answer : Start with in vitro assays targeting kinase inhibition (due to pyrimidine and morpholine moieties’ prevalence in kinase binders). Use fluorescence polarization assays to measure binding affinity (IC₅₀) against kinases like PI3K or CDK. Cell viability assays (e.g., MTT) in cancer lines (e.g., HCT-116 or MCF-7) assess cytotoxicity. Include positive controls (e.g., staurosporine) and validate target engagement via Western blotting for downstream phosphorylation markers .
Q. What strategies address solubility limitations of this compound in aqueous media for in vitro studies?
- Methodological Answer : Solubility can be enhanced using co-solvents (e.g., DMSO ≤ 0.1% v/v) or formulation with cyclodextrins. Adjust pH to exploit ionization (e.g., protonate piperazine at acidic pH). For consistent results, pre-dissolve the compound in DMSO and dilute in buffer, ensuring final DMSO concentration does not exceed 0.1% to avoid cellular toxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to improve this compound’s selectivity for a specific kinase target?
- Methodological Answer : Synthesize analogs with modifications to the pyrimidine (e.g., halogen substitutions at position 6), morpholine (e.g., ring expansion to thiomorpholine), or piperazine (e.g., N-alkylation). Test these analogs in parallel kinase panels (e.g., Eurofins KinaseProfiler™) to map selectivity. Molecular docking (e.g., Glide or AutoDock) identifies key interactions (e.g., hydrogen bonds with kinase hinge regions) .
Q. What experimental approaches resolve contradictions between in vitro potency and cellular activity data?
- Methodological Answer : Discrepancies may arise from poor membrane permeability or efflux pump activity. Perform parallel assays:
- Passive permeability : PAMPA (Parallel Artificial Membrane Permeability Assay).
- Active transport : Inhibit P-glycoprotein (P-gp) with verapamil to assess efflux impact.
- Intracellular concentration : LC-MS/MS quantification after cell lysis .
Q. How can computational modeling predict off-target interactions and metabolic stability?
- Methodological Answer : Use ADMET prediction tools (e.g., SwissADME, pkCSM) to estimate metabolic sites (e.g., CYP3A4-mediated oxidation of morpholine). Molecular dynamics simulations (e.g., Desmond) model binding to off-targets like hERG. Validate predictions with in vitro CYP inhibition assays and hERG patch-clamp studies .
Q. What strategies validate the compound’s mechanism of action when conflicting data arise from genetic vs. pharmacological inhibition?
- Methodological Answer : Combine CRISPR knockout of the target kinase with pharmacological inhibition. Use isogenic cell lines (wild-type vs. knockout) to confirm on-target effects. If the compound retains activity in knockouts, investigate secondary targets via chemoproteomics (e.g., thermal shift assays or affinity purification) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
